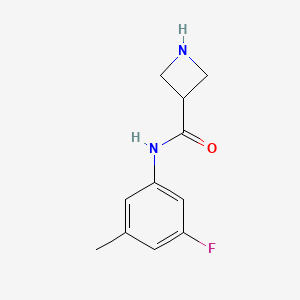![molecular formula C39H74NaO8P B12071479 sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12071479.png)
sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphate group, a hexadecanoyloxy group, and an octadec-9-enoyl group. Its molecular formula is C42H82NO8P, and it is known for its role in biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate typically involves esterification and phosphorylation reactions. The process begins with the esterification of hexadecanoic acid and octadec-9-enoic acid with glycerol to form the intermediate compound. This intermediate is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and phosphorylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the octadec-9-enoyl group to single bonds.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces hexadecanoic acid and octadec-9-enoic acid.
Reduction: Results in the formation of saturated fatty acid derivatives.
Substitution: Yields various substituted phosphate esters.
Scientific Research Applications
Sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Plays a role in cell membrane studies and lipid metabolism research.
Medicine: Investigated for its potential in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of emulsifiers, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate involves its interaction with lipid bilayers and proteins. The compound integrates into cell membranes, affecting membrane fluidity and permeability. It can also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
- Sodium (2R)-2,3-bis[(9E)-9-octadecenoyloxy]propyl 2,3-dihydroxypropyl phosphate
Uniqueness
Sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate is unique due to its specific combination of fatty acid chains and phosphate group, which confer distinct physicochemical properties. This uniqueness makes it particularly valuable in applications requiring specific lipid interactions and membrane dynamics.
Properties
Molecular Formula |
C39H74NaO8P |
|---|---|
Molecular Weight |
725.0 g/mol |
IUPAC Name |
sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H75O8P.Na/c1-4-7-9-11-13-15-17-19-20-22-23-25-27-29-31-33-38(40)44-35-37(36-46-48(42,43)45-6-3)47-39(41)34-32-30-28-26-24-21-18-16-14-12-10-8-5-2;/h19-20,37H,4-18,21-36H2,1-3H3,(H,42,43);/q;+1/p-1/b20-19-;/t37-;/m1./s1 |
InChI Key |
GBJZXDTWQWPMDK-VYMFHCNISA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)




![1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B12071423.png)
![3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide](/img/structure/B12071429.png)


![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B12071449.png)




